N-[1-(4-phenylphenyl)propan-2-yl]piperidine-4-carboxamide;hydrochloride
Description
N-[1-(4-phenylphenyl)propan-2-yl]piperidine-4-carboxamide;hydrochloride is a synthetic compound with a complex structure that includes a piperidine ring, a carboxamide group, and a biphenyl moiety
Properties
IUPAC Name |
N-[1-(4-phenylphenyl)propan-2-yl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.ClH/c1-16(23-21(24)20-11-13-22-14-12-20)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18;/h2-10,16,20,22H,11-15H2,1H3,(H,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYAUBVMITWENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-phenylphenyl)propan-2-yl]piperidine-4-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and the biphenyl moiety. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Biphenyl Moiety: This step often involves Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.
Formation of the Carboxamide Group: This can be done through amide bond formation reactions, using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-phenylphenyl)propan-2-yl]piperidine-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(4-phenylphenyl)propan-2-yl]piperidine-4-carboxamide;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: Research focuses on its interactions with various receptors and its potential as a drug candidate.
Biology: It is used in studies involving cell signaling pathways and receptor binding.
Industry: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(4-phenylphenyl)propan-2-yl]piperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Furanylfentanyl: A synthetic opioid with a similar piperidine structure.
Piperine: A naturally occurring piperidine derivative with various biological activities.
Uniqueness
N-[1-(4-phenylphenyl)propan-2-yl]piperidine-4-carboxamide;hydrochloride is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
